1-(Phenylsulfonyl)pyrrole
Overview
Description
1-(Phenylsulfonyl)pyrrole is a chemical compound that is part of a broader class of pyrrole derivatives. These compounds are characterized by a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, and a phenylsulfonyl group attached to it. The interest in such compounds arises from their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 1-(phenylsulfonyl)pyrrole derivatives can be achieved through various methods. One approach involves the reaction of arylsulfonyl chlorides with substituted pyrroles . Another method includes the use of 1-sulfonyl-1,2,3-triazoles generated from terminal alkynes, which can then be transformed into substituted pyrroles . Additionally, the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid through directed lithiation of 1-(phenylsulfonyl)pyrrole has been reported, which can be coupled with aryl bromides and iodides under Suzuki conditions to afford 2-aryl-1-(phenylsulfonyl)pyrroles10.
Molecular Structure Analysis
The molecular structure of 1-(phenylsulfonyl)pyrrole is characterized by the presence of a pyrrole ring and a phenylsulfonyl group. The pyrrole ring is a planar, aromatic ring with electron-rich characteristics due to the nitrogen atom. The phenylsulfonyl group is an electron-withdrawing group that can influence the reactivity and electronic properties of the pyrrole ring. The exact molecular structure and substitution pattern can significantly affect the compound's chemical behavior and potential applications.
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole and its derivatives participate in various chemical reactions. For instance, they can undergo sulfonation using chlorosulfonic acid in acetonitrile to produce sulfonyl chlorides, which can be converted to sulfonamide derivatives . They can also be involved in cycloaddition reactions, such as the Diels-Alder reaction, to afford tetrahydroindole derivatives9. Furthermore, the presence of the phenylsulfonyl group can serve as a protecting group for the pyrrole nitrogen atom, which can be removed under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(phenylsulfonyl)pyrrole derivatives are influenced by the substituents on the pyrrole ring and the phenylsulfonyl group. These compounds generally exhibit good stability and can be manipulated under various reaction conditions. The electron-withdrawing nature of the phenylsulfonyl group can affect the acidity of the pyrrole hydrogen and the nucleophilicity of the nitrogen atom. The solubility, melting point, and other physical properties can vary depending on the specific substituents and their positions on the pyrrole ring.
Scientific Research Applications
Application in Perovskite Solar Cells
- Specific Scientific Field : Energy & Green Tech, specifically in the development of Perovskite Solar Cells (PSCs) .
- Summary of the Application : 1-(Phenylsulfonyl)pyrrole (PSP) has been used in the fabrication of homogenized perovskite films for solar cells . The process involves inhibiting phase segregation caused by internal cation inhomogeneity to increase conversion efficiency .
- Methods of Application or Experimental Procedures : The method involves treating perovskite films with PSP. This treatment results in a more homogeneous phase distribution, as evidenced by Time-of-flight secondary ion mass spectroscopy (ToF-SIMS) and depth-dependent XPS measurements .
- Results or Outcomes : The application of PSP in the fabrication process of perovskite films has led to an increase in conversion efficiency to 26.1%, thus tying the existing record . This is a significant achievement in the field of solar energy, as it addresses the core issues of higher conversion efficiency and stability of solar cells .
Synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic Acid
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid .
- Methods of Application or Experimental Procedures : The synthesis involves lithiation of 1-(phenylsulfonyl)pyrrole .
- Results or Outcomes : The outcome of this process is the production of 1-(phenylsulfonyl)pyrrole-2-boronic acid .
Synthesis of Sulfonamide Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of sulfonamide derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives with nitrogen nucleophiles .
- Results or Outcomes : The outcome of this process is the production of sulfonamide derivatives .
Substitution Reactions of 1-(Phenylsulfonyl)pyrrole
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in substitution reactions . The 1-(phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .
- Methods of Application or Experimental Procedures : The method involves the reaction of 1-(phenylsulfonyl)pyrrole with different reagents . For example, Friedel-Crafts tert-butylation gives 3-tert-butyl-1-(phenylsulfonyl)pyrrole .
- Results or Outcomes : The outcome of this process is the production of various substituted pyrroles .
Synthesis of 3-Acylpyrroles
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of 3-acylpyrroles .
- Methods of Application or Experimental Procedures : The synthesis involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole .
- Results or Outcomes : The outcome of this process is the production of 3-acylpyrroles .
properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXRIUHKCOOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168575 | |
Record name | N-Benzenesulphonylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)pyrrole | |
CAS RN |
16851-82-4 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16851-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Benzenesulphonylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylsulfonylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(Phenylsulfonyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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